7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride

hypertension hemodynamics beta-blocker

7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride, clinically known as indenolol hydrochloride (YB-2, Sch-283176, Pulsan), is a racemic, non-selective β-adrenoceptor antagonist with mild intrinsic β-sympathomimetic activity (ISA) and membrane-stabilizing properties. It is structurally and pharmacologically distinct from both cardioselective agents (e.g., atenolol, metoprolol) and non-selective agents lacking ISA (e.g., propranolol), positioning it as a vasodilating β-blocker with unique hemodynamic effects.

Molecular Formula C15H22ClNO2
Molecular Weight 283.79 g/mol
CAS No. 30190-87-5
Cat. No. B13734615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride
CAS30190-87-5
Molecular FormulaC15H22ClNO2
Molecular Weight283.79 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=C1CC=C2)O.Cl
InChIInChI=1S/C15H21NO2.ClH/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15;/h3-6,8,11,13,16-17H,7,9-10H2,1-2H3;1H
InChIKeyMVDJMRCMFUAEQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indenolol Hydrochloride (CAS 30190-87-5): Non-Selective Beta-Blocker with Intrinsic Sympathomimetic Activity


7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride, clinically known as indenolol hydrochloride (YB-2, Sch-283176, Pulsan), is a racemic, non-selective β-adrenoceptor antagonist with mild intrinsic β-sympathomimetic activity (ISA) and membrane-stabilizing properties [1]. It is structurally and pharmacologically distinct from both cardioselective agents (e.g., atenolol, metoprolol) and non-selective agents lacking ISA (e.g., propranolol), positioning it as a vasodilating β-blocker with unique hemodynamic effects [1].

Why In-Class Beta-Blocker Substitution with Indenolol Hydrochloride (CAS 30190-87-5) Cannot Be Generic


Beta-adrenoceptor blockers exhibit marked pharmacodynamic heterogeneity—differences in β₁/β₂ selectivity, intrinsic sympathomimetic activity (ISA), and membrane-stabilizing activity—that drastically alter clinical hemodynamics and tolerability . Indenolol hydrochloride combines non-selective β-blockade with vascular ISA that reduces peripheral resistance and maintains cardiac output during chronic therapy, a hemodynamic profile not shared by propranolol (no ISA, persistent cardiodepression), atenolol (cardioselective, no ISA), or metoprolol (cardioselective, no ISA) [1][2][3]. Simple in-class interchange risks loss of vasodilation, precipitation of bronchoconstriction, or deterioration of cardiac performance in susceptible patients.

Quantitative Comparator Evidence for Indenolol Hydrochloride (CAS 30190-87-5) vs. Closest In-Class Agents


Long-Term Hemodynamic Profile of Indenolol Hydrochloride vs. Propranolol in Hypertension

In a double-blind crossover trial of 12 hypertensive patients treated for 28 days, indenolol hydrochloride normalized cardiac output and reduced total peripheral resistance [1]. In contrast, propranolol maintained cardiodepression with unchanged peripheral resistance [1].

hypertension hemodynamics beta-blocker

Vascular Intrinsic Sympathomimetic Activity (ISA) of Indenolol Hydrochloride vs. Propranolol

Indenolol hydrochloride infused into brachial arteries of hypertensive patients produced a dose-dependent increase in forearm blood flow at 15 and 50 µg/100 ml/min, an effect abolished by co-infusion of propranolol [1]. Propranolol alone did not cause vasodilation [1].

vascular pharmacology intrinsic sympathomimetic activity beta-blocker

Exercise-Induced Bronchomotor Tone: Indenolol Hydrochloride vs. Propranolol and Atenolol

In healthy volunteers, propranolol significantly decreased exercise expiratory flow, atenolol also decreased it, but indenolol hydrochloride did not; an exercise-induced increase in MEF50 and MEF75 was observed with indenolol and placebo [1].

pulmonary function exercise challenge beta-blocker selectivity

Antifibrillatory Potency of Indenolol Hydrochloride vs. Propranolol and Nadolol

In Langendorff-perfused rabbit hearts, the order of antifibrillatory potency on a dosage basis was indenolol fluorinated derivative > propranolol > indenolol hydrochloride > nadolol > nadolol fluorinated derivative [1]. All except nadolol significantly increased ventricular fibrillation threshold dose-dependently.

ventricular fibrillation antiarrhythmic beta-blocker

Antihypertensive Efficacy of Indenolol Hydrochloride vs. Metoprolol

In a double-blind crossover study of 18 hypertensive patients, indenolol hydrochloride reduced blood pressure values at rest significantly more than metoprolol (P < 0.05) [1]. Three patients unresponsive to metoprolol were successfully treated with indenolol.

antihypertensive therapy double-blind crossover trial

Platelet MAO Inhibitory Activity of Indenolol Hydrochloride Among Beta-Blockers

Indenolol hydrochloride showed the highest platelet MAO inhibitory activity among six tested beta-blockers (ind>pro>pin>oxp>ate>car), with a Ki value of 1 mM, similar to propranolol (Ki=1 mM) and lower than pindolol (Ki=1.6 mM) and others [1].

platelet MAO inhibitor beta-blocker

High-Value Application Scenarios for Indenolol Hydrochloride (CAS 30190-87-5) Based on Comparator Evidence


Hypertension Management in Patients with Concomitant Obstructive Airway Disease

Indenolol hydrochloride's lack of exercise-induced bronchoconstriction, contrasted with propranolol and atenolol [1], makes it a potentially safer β-blocker choice in hypertensive patients with asthma or COPD, where non-selective or cardioselective agents may exacerbate airway obstruction.

Long-Term Antihypertensive Therapy Requiring Favorable Hemodynamic Remodeling

The normalization of cardiac output and reduction of peripheral resistance observed after 28 days of indenolol treatment, as opposed to the sustained cardiodepression with propranolol [2], supports its use in chronic hypertension protocols aimed at reversing the hemodynamic hallmarks of hypertensive cardiovascular disease.

Antiarrhythmic Prophylaxis with Adjunctive Vasodilation

Indenolol hydrochloride's moderate antifibrillatory potency, superior to nadolol and comparable to propranolol [3], combined with vascular ISA, positions it for antiarrhythmic applications where reduction of ventricular fibrillation risk and simultaneous peripheral vasodilation are therapeutically advantageous.

Pharmacological Research on ISA-Mediated Beta-Blocker Differentiation

The demonstration of vascular ISA in humans, with dose-dependent vasodilation antagonized by propranolol [4], establishes indenolol hydrochloride as a critical pharmacological tool for investigational studies dissecting the contribution of β₂-partial agonism to beta-blocker efficacy and tolerability.

Quote Request

Request a Quote for 7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.